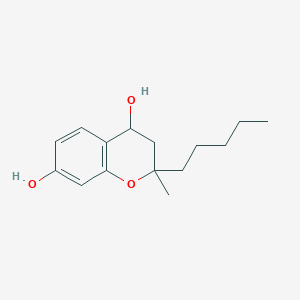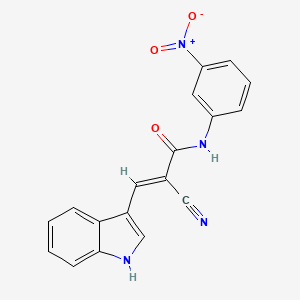
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening it to form other functional groups.
Substitution: Substitution reactions might occur at the phenyl ring or the oxazinone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, this compound might be studied for its potential activity as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazinones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
Industrially, this compound might be used in the production of pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one: Unique for its specific chiral centers and substituents.
Other Oxazinones: Similar compounds might include other oxazinone derivatives with different substituents or chiral configurations.
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the nature of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other oxazinone derivatives.
Properties
CAS No. |
223244-09-5 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m1/s1 |
InChI Key |
XQMCAYQHEBZGJA-MFKMUULPSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=N1)C2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
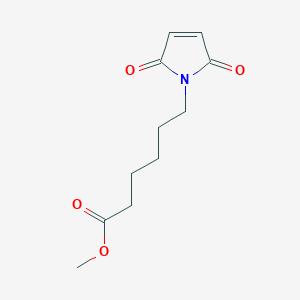
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
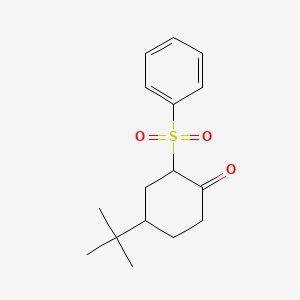
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
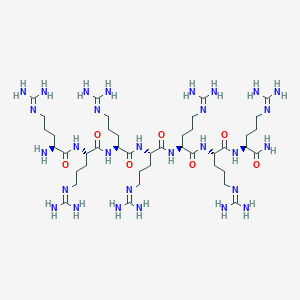
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
